![molecular formula C18H14N6O2 B10957984 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10957984.png)
2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound It features a unique structure combining a naphthyl ether moiety with a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthyl ether intermediate. This is achieved by reacting 6-methoxy-2-naphthol with a suitable alkylating agent under basic conditions to form the ether linkage.
Next, the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core is constructed through a series of cyclization reactions. These steps often involve the use of hydrazine derivatives and various nitrogen-containing heterocycles. The final step usually includes the coupling of the naphthyl ether intermediate with the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be essential to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthyl ring or the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid, while reduction can lead to various hydrogenated derivatives of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core.
Scientific Research Applications
2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its pharmacological potential in drug design.
Uniqueness
2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of a naphthyl ether moiety with a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H14N6O2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
4-[(6-methoxynaphthalen-2-yl)oxymethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H14N6O2/c1-25-13-4-2-12-7-14(5-3-11(12)6-13)26-9-16-21-18-15-8-20-22-17(15)19-10-24(18)23-16/h2-8,10H,9H2,1H3,(H,20,22) |
InChI Key |
HMPJXZJRALCXJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)OCC3=NN4C=NC5=C(C4=N3)C=NN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B10957906.png)
![2-(4-Fluorophenyl)-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10957911.png)
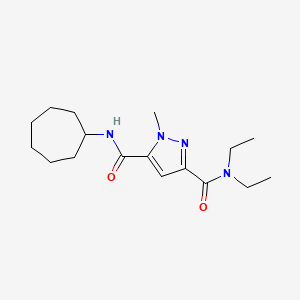
![N'-[(1Z,2Z)-3-(4-bromophenyl)prop-2-en-1-ylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10957919.png)
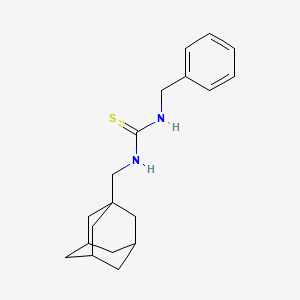
![5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957935.png)
![4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10957939.png)
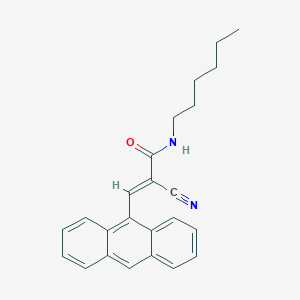
![5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957946.png)
![N,5-dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10957954.png)
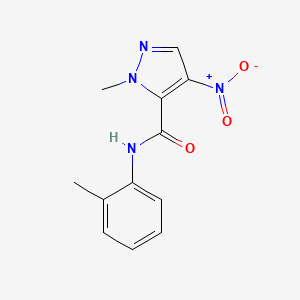
![9-Tert-butyl-2-(furan-2-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10957964.png)
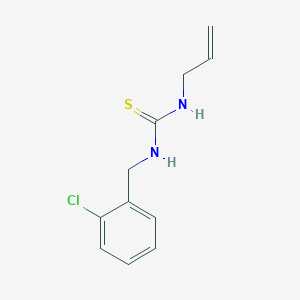
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10957979.png)
